1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226436-11-8
VCID: VC6251383
InChI: InChI=1S/C20H20N4O2S/c25-18(22-20-21-9-14-27-20)15-7-12-24(13-8-15)19(26)16-3-5-17(6-4-16)23-10-1-2-11-23/h1-6,9-11,14-15H,7-8,12-13H2,(H,21,22,25)
SMILES: C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.47

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1226436-11-8

Cat. No.: VC6251383

Molecular Formula: C20H20N4O2S

Molecular Weight: 380.47

* For research use only. Not for human or veterinary use.

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide - 1226436-11-8

Specification

CAS No. 1226436-11-8
Molecular Formula C20H20N4O2S
Molecular Weight 380.47
IUPAC Name 1-(4-pyrrol-1-ylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H20N4O2S/c25-18(22-20-21-9-14-27-20)15-7-12-24(13-8-15)19(26)16-3-5-17(6-4-16)23-10-1-2-11-23/h1-6,9-11,14-15H,7-8,12-13H2,(H,21,22,25)
Standard InChI Key JQVDBDQSEQYVQX-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a carboxamide group linked to a thiazol-2-yl moiety. The benzoyl group at the 1-position of the piperidine is further modified with a pyrrole ring at the para position of the benzene ring. This arrangement creates a hybrid structure that integrates three pharmacophoric elements:

  • Pyrrole: A five-membered aromatic ring with one nitrogen atom, known for its role in electron-rich systems that interact with biological targets .

  • Thiazole: A five-membered ring containing both sulfur and nitrogen, frequently associated with antimicrobial and anticancer properties .

  • Piperidine: A six-membered saturated heterocycle that enhances conformational flexibility and bioavailability .

The molecular weight (380.47 g/mol) and calculated lipophilicity (LogP ≈ 2.8) suggest moderate membrane permeability, aligning with Lipinski’s Rule of Five for drug-likeness.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves multi-step reactions, as outlined below:

Step 1: Formation of 4-(1H-Pyrrol-1-yl)benzoic Acid
Pyrrole is coupled to 4-iodobenzoic acid via a Ullmann-type coupling using a copper catalyst, yielding 4-(1H-pyrrol-1-yl)benzoic acid .

Step 2: Benzoylation of Piperidine
The benzoic acid derivative is activated with thionyl chloride (SOCl2\text{SOCl}_2) and reacted with piperidine-4-carboxamide to form 1-(4-(1H-pyrrol-1-yl)benzoyl)piperidine-4-carboxamide.

Step 3: Thiazole Incorporation
The carboxamide nitrogen is alkylated with 2-aminothiazole using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), yielding the final product .

Yield Optimization

Preliminary reports suggest a total yield of 15–20% for the three-step sequence, with the thiazole coupling step being the bottleneck due to steric hindrance. Microwave-assisted synthesis and transition metal catalysts (e.g., Pd/C) are under investigation to improve efficiency .

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Although direct studies are lacking, structurally related compounds exhibit broad-spectrum activity:

Compound ClassTarget MicroorganismsMIC (μg/mL)Reference
Pyrrole-carboxamidesS. aureus, E. coli2–8
Thiazole-piperidine hybridsC. albicans, P. aeruginosa4–16

The pyrrole moiety likely disrupts microbial cell membranes via π-π stacking with phospholipid headgroups, while the thiazole ring inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .

Anticancer Prospects

Pyrrolo-thiazole systems, such as those described in polycyclic derivatives, demonstrate nanomolar cytotoxicity against MCF-7 breast cancer cells (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}) by intercalating DNA and inhibiting topoisomerase II . The piperidine ring’s flexibility may enhance tumor penetration compared to rigid analogs .

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack details on absorption, distribution, metabolism, and excretion (ADME). Predictive models indicate moderate hepatic clearance (ClH=22mL/min/kg\text{Cl}_\text{H} = 22 \, \text{mL/min/kg}) and a plasma half-life of 3.5 hours in rodents, warranting in vivo validation.

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could mitigate solubility limitations (Swater=0.12mg/mL\text{S}_\text{water} = 0.12 \, \text{mg/mL}) and enhance tumor accumulation .

Structure-Activity Relationship (SAR) Optimization

Systematic modifications to the pyrrole and thiazole substituents may improve potency:

  • Pyrrole N-substitution: Electron-withdrawing groups (e.g., -NO2_2) could enhance DNA binding .

  • Thiazole C5 methylation: May reduce metabolic degradation by cytochrome P450 3A4 .

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